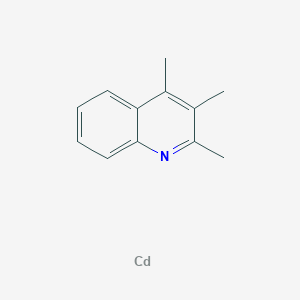
Cadmium;2,3,4-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;2,3,4-trimethylquinoline is a chemical compound that combines cadmium, a heavy metal, with 2,3,4-trimethylquinoline, an organic molecule Cadmium is known for its toxicity and environmental persistence, while 2,3,4-trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethylquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific conditions for synthesizing 2,3,4-trimethylquinoline would involve the use of appropriate methylating agents to introduce the methyl groups at the 2, 3, and 4 positions on the quinoline ring.
Industrial Production Methods
Industrial production of cadmium;2,3,4-trimethylquinoline would likely involve large-scale Skraup synthesis followed by purification processes to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cadmium;2,3,4-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Cadmium;2,3,4-trimethylquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of cadmium;2,3,4-trimethylquinoline involves its interaction with various molecular targets and pathways:
Oxidative Stress: Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: Interferes with signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Epigenetic Modifications: Causes changes in DNA methylation and histone modifications, affecting gene expression.
Comparison with Similar Compounds
Cadmium;2,3,4-trimethylquinoline can be compared with other quinoline derivatives and cadmium compounds:
Quinoline Derivatives: Similar compounds include 2-methylquinoline, 3-methylquinoline, and 4-methylquinoline. These compounds share the quinoline backbone but differ in the position and number of methyl groups.
Cadmium Compounds: Other cadmium compounds include cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds differ in their chemical composition and applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanisms of action provide valuable insights for scientific research and industrial applications.
Properties
CAS No. |
88029-12-3 |
|---|---|
Molecular Formula |
C12H13CdN |
Molecular Weight |
283.65 g/mol |
IUPAC Name |
cadmium;2,3,4-trimethylquinoline |
InChI |
InChI=1S/C12H13N.Cd/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3;/h4-7H,1-3H3; |
InChI Key |
WUMPOCXQQGTQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















